(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride
Description
The compound “(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride” is a hydrochloride salt featuring a chloromethyl group (-CH$2$Cl) and a dibenzylamino (-N(CH$2$Ph)$2$) substituent on a phenyl ring, with a methanol (-CH$2$OH) moiety at the para position. The chloromethyl group enhances reactivity for further functionalization, while the dibenzylamino group may influence solubility and binding affinity in biological systems.
Properties
IUPAC Name |
[2-(chloromethyl)-4-(dibenzylamino)phenyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO.ClH/c23-14-21-13-22(12-11-20(21)17-25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19;/h1-13,25H,14-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVKOMBJQAXYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)CO)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693240 | |
| Record name | [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260403-55-1 | |
| Record name | [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chloromethyl group: This can be achieved by reacting a suitable phenyl derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Introduction of the dibenzylamino group: This step involves the nucleophilic substitution of the chloromethyl group with dibenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chloromethyl group can yield various substituted derivatives.
Scientific Research Applications
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound can be used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: While nitro- and thiazole-containing chloromethyl derivatives are explored for antimicrobial activity , the dibenzylamino group in the target compound warrants investigation for CNS-targeted applications.
- Data Limitations : Direct experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence, necessitating further studies.
Biological Activity
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride, a compound denoted by its CAS Number 1260403-55-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the Mannich reaction, which is crucial for introducing the dibenzylamino group. The compound can be synthesized from readily available precursors, making it feasible for laboratory production .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound, particularly against aggressive cancer cell lines. Notably, it has been tested on the MDA-MB-231 triple-negative breast cancer cell line. Results indicated that treatment with this compound at a concentration of 10 μM led to a significant reduction in cell viability by approximately 55% after three days of exposure .
The mechanism through which this compound exerts its antitumor effects appears to involve the inhibition of specific cellular pathways associated with tumor growth. The compound was found to induce apoptosis in cancer cells, likely through the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both gram-positive and gram-negative bacterial strains. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring significantly influence its antibacterial efficacy .
| Bacterial Strain | Activity Observed | Mechanism |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | Cell wall synthesis disruption |
| Escherichia coli | Weak Inhibition | Membrane permeability alteration |
Case Studies
- Antitumor Efficacy in Vivo :
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via chloromethylation of a dibenzylamino-substituted phenyl precursor. Key reagents include p-chlorobenzyl chloride and hydrogen chloride, with reaction conditions typically involving anhydrous solvents (e.g., dichloromethane) and controlled temperatures (60–80°C) to minimize side reactions. Monitoring via TLC or HPLC is critical for intermediate isolation .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) and mass spectrometry (ESI-TOF) are essential for confirming the chloromethyl and dibenzylamino groups. X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in related benzodiazepine derivatives .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products. Store the compound at 2–8°C in airtight, light-protected containers, as chloride-containing analogs are prone to hydrolysis at elevated temperatures (>25°C) .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s role in nucleophilic substitution reactions?
- Methodological Answer : Kinetic studies using stopped-flow spectroscopy can elucidate the chloromethyl group’s reactivity. Computational modeling (DFT) predicts transition states, while isotopic labeling (e.g., ²H/¹³C) tracks reaction pathways, as applied in thiazole derivatives .
Q. How can researchers resolve contradictions between theoretical and experimental purity data?
- Methodological Answer : Cross-validate purity assessments using orthogonal methods: HPLC (for organic impurities), ICP-MS (for inorganic residues), and Karl Fischer titration (water content). Discrepancies often arise from hygroscopicity or column artifacts in HPLC .
Q. What strategies optimize chromatographic separation of this compound from by-products?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Adjust pH to 3.0 to enhance peak symmetry, as demonstrated for structurally similar hydrochlorides .
Q. How can computational tools predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the canonical SMILES string (PubChem) can model binding to enzymes like cytochrome P450. Validate predictions with SPR or ITC binding assays .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
